molecular formula C14H9N3O3 B1379323 4-(4-Nitrophenoxy)cinnoline CAS No. 1803583-47-2

4-(4-Nitrophenoxy)cinnoline

Cat. No.: B1379323
CAS No.: 1803583-47-2
M. Wt: 267.24 g/mol
InChI Key: WBHSVIFCWSDPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenoxy)cinnoline is a chemical compound with the CAS Number: 1803583-47-2 . It has a molecular weight of 267.24 . It is also known as NPC-1161B and is a yellow crystalline solid that belongs to the group of cinnoline derivatives.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-16-13-4-2-1-3-12(13)14/h1-9H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 452.4±43.0 °C and its density is predicted to be 1.388±0.06 g/cm3 .

Scientific Research Applications

Genotoxicity and Mutagenicity Studies

4-Nitroquinoline 1-oxide (4NQO), a related compound to 4-(4-Nitrophenoxy)cinnoline, is used in genotoxicity assays due to its mutagenic and carcinogenic properties. This compound is converted into various DNA adducts, leading to significant increases in gene mutation and DNA damage induction, especially in mouse lymphoma cell lines. This emphasizes its role as an effective point mutagen in genotoxicity testing (Brüsehafer et al., 2015).

Chemical Synthesis and Cyclization Processes

Research on related cinnoline compounds demonstrates the potential of these chemicals in synthetic chemistry. For instance, base-catalyzed cyclization of certain compounds leads to the formation of cinnoline 2-oxide, a key product in various chemical synthesis processes (Walser & Zenchoff, 1976).

Antimicrobial Activity

Compounds based on benzo[f]cinnoline systems, closely related to this compound, have been synthesized and tested for antimicrobial properties. Some of these compounds exhibited moderate activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. This highlights the potential use of cinnoline derivatives in developing antimicrobial agents (Gavini et al., 2000).

Environmental Toxicity and Degradation

Studies on nitrophenols, which include compounds similar to this compound, reveal their environmental impact. For example, 4-nitrophenol's toxic effects on methanogenic systems were studied, demonstrating the environmental risks associated with the release of such compounds (Podeh et al., 1995).

Kinetics of Nitration in Heterocyclic Chemistry

Research into the kinetics of nitration of cinnoline oxides, related to this compound, has provided insights into the mechanisms of nitration in N-heteroaromatic oxides. This understanding is crucial for the development of various heterocyclic compounds in pharmaceutical and material sciences (Gleghorn et al., 1968).

Future Directions

Cinnoline-based molecules, such as 4-(4-Nitrophenoxy)cinnoline, have been identified as significant contributors to the development of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Future research could focus on further exploring the pharmacological properties of this compound and developing new synthetic methods for its production.

Properties

IUPAC Name

4-(4-nitrophenoxy)cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)10-5-7-11(8-6-10)20-14-9-15-16-13-4-2-1-3-12(13)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHSVIFCWSDPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenoxy)cinnoline
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenoxy)cinnoline
Reactant of Route 3
Reactant of Route 3
4-(4-Nitrophenoxy)cinnoline
Reactant of Route 4
Reactant of Route 4
4-(4-Nitrophenoxy)cinnoline
Reactant of Route 5
Reactant of Route 5
4-(4-Nitrophenoxy)cinnoline
Reactant of Route 6
Reactant of Route 6
4-(4-Nitrophenoxy)cinnoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.